molecular formula C8H9F2NO B8675013 2-(2,5-Difluorophenoxy)ethan-1-amine

2-(2,5-Difluorophenoxy)ethan-1-amine

Cat. No.: B8675013
M. Wt: 173.16 g/mol
InChI Key: ORSCGIQTWRXWGI-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenoxy)ethan-1-amine is a fluorinated phenethylamine derivative characterized by a phenoxy ring substituted with fluorine atoms at the 2- and 5-positions, attached to an ethanamine backbone. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive phenethylamines, which are known to interact with central nervous system receptors such as serotonin (5-HT) receptors .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

2-(2,5-difluorophenoxy)ethanamine

InChI

InChI=1S/C8H9F2NO/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5H,3-4,11H2

InChI Key

ORSCGIQTWRXWGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OCCN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenoxy)ethan-1-amine typically involves the reaction of 2,5-difluorophenol with ethylene oxide to form 2-(2,5-difluorophenoxy)ethanol, which is then converted to the corresponding amine via reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like tetrahydrofuran (THF) or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenoxy)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted phenoxyethylamines .

Scientific Research Applications

2-(2,5-Difluorophenoxy)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenoxy)ethan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake. The pathways involved may include the modulation of serotonin, dopamine, and norepinephrine systems, similar to other phenethylamine derivatives .

Comparison with Similar Compounds

2-(3,5-Difluorophenoxy)ethan-1-amine

  • Structural Difference: Fluorine atoms are positioned at the 3- and 5-positions on the phenoxy ring instead of 2 and 4.
  • Applications : Like its 2,5-difluoro counterpart, it is used in pharmaceutical synthesis but with distinct regulatory status and supplier networks (e.g., Zhejiang Jiuzhou Chem Co.) .

Methoxy-Substituted Phenethylamines (2C-X Family)

These compounds feature methoxy groups at the 2- and 5-positions of the phenyl ring, with additional substituents at the 4-position (Table 1).

Compound Name 4-Position Substituent Molecular Formula Key Properties
2C-D (1b) Methyl C11H17NO2 Lower lipophilicity; moderate 5-HT2A receptor agonist activity.
2C-P (1c) Propyl C13H21NO2 Increased lipophilicity enhances CNS penetration; higher potency than 2C-D.
2C-B (from ) Bromine C12H15BrNO2 High 5-HT2A affinity due to halogen’s electron-withdrawing effects.
2-(2,5-Difluorophenoxy)ethan-1-amine Fluorine (2,5) C8H9F2NO Fluorine’s electronegativity may enhance metabolic stability vs. methoxy groups.

Pharmacological Notes:

  • Methoxy groups (electron-donating) in 2C-X compounds enhance serotonin receptor binding, while halogens (e.g., Br in 2C-B) increase potency through lipophilicity and steric effects .
  • The 2,5-difluoro derivative’s fluorophenoxy group may reduce phase I metabolism compared to methoxy groups, extending half-life .

NBOMe Derivatives

NBOMe compounds are N-benzylated phenethylamines with enhanced receptor binding. Examples include:

  • 25I-NBOMe: 4-Iodo substitution confers high 5-HT2A affinity and hallucinogenic potency .
  • 25N-NBOH: Incorporates a nitro group and phenol, showing biased agonism at 5-HT2A receptors .

Comparison with this compound:

Heterocyclic and Trifluoromethyl Derivatives

  • 1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-amine : A thiophene-containing analog with a trifluoromethyl group. The sulfur atom and fluorine substituents may enhance metabolic stability but reduce CNS penetration due to increased polarity .
  • 2,5-Dimethoxyphenylpiperidines : Piperidine rings confer rigidity, improving selectivity for serotonin reuptake inhibition (e.g., Compound 19dis in ).

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